2-Fluor-4-Methoxyanilin

Übersicht

Beschreibung

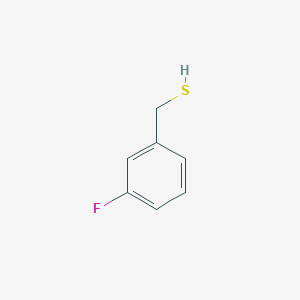

2-Fluoro-4-methoxyaniline is an organic compound with the molecular formula C7H8FNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a fluorine atom at the 2-position and a methoxy group at the 4-position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-4-methoxyaniline has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

2-Fluoro-4-methoxyaniline is a unique chemical compound that is used in early discovery research . It is a key building block in the synthesis of osimertinib , a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) that is used for the treatment of non-small-cell lung carcinomas carrying EGFR-TKI sensitizing and EGFR T790M resistance mutations .

Mode of Action

It is known to undergo nitration, a process that is predominantly kinetically controlled . This suggests that the compound interacts with its targets through chemical reactions, leading to changes in the molecular structure of the targets.

Biochemical Pathways

Given its role in the synthesis of osimertinib, it can be inferred that it may be involved in pathways related to the inhibition of egfr-tki, which plays a crucial role in the proliferation of non-small-cell lung carcinomas .

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is bbb permeant . Its log Kp (skin permeation) is -6.16 cm/s . These properties suggest that the compound has good bioavailability.

Result of Action

Given its role in the synthesis of osimertinib, it can be inferred that its action may result in the inhibition of egfr-tki, thereby affecting the proliferation of non-small-cell lung carcinomas .

Action Environment

The action of 2-Fluoro-4-methoxyaniline can be influenced by various environmental factors. For instance, its nitration process is temperature-dependent, with optimal results achieved at 70°C . Additionally, its solubility, which can affect its bioavailability and efficacy, is influenced by the solvent used .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Fluoro-4-methoxyaniline involves the Ullmann methoxylation reaction. This process starts with 2-fluoro-4-iodoaniline, which undergoes a reaction with sodium methoxide and copper(I) chloride in methanol and dimethylformamide at 80°C. The resulting product is then purified through recrystallization .

Another method involves the nitration of 2-fluorophenol followed by alkylation with dimethyl sulfate and reduction of the nitro group. This method, however, requires chromatographic separation of regioisomers .

Industrial Production Methods

Industrial production methods for 2-Fluoro-4-methoxyaniline typically involve large-scale versions of the synthetic routes mentioned above. The use of continuous flow acetylation and nitration processes has been optimized for industrial-scale production, ensuring higher yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-4-methoxyaniline undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The nitro group in its precursor can be reduced to form the amine.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Sodium methoxide and copper(I) chloride are commonly used in methoxylation reactions.

Major Products

The major products formed from these reactions include various substituted anilines, quinones, and other aromatic compounds depending on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Fluoroaniline: Lacks the methoxy group, making it less versatile in certain chemical reactions.

4-Methoxyaniline: Lacks the fluorine atom, affecting its reactivity and applications.

2-Fluoro-4-methylaniline: Has a methyl group instead of a methoxy group, altering its chemical properties and uses.

Uniqueness

2-Fluoro-4-methoxyaniline is unique due to the presence of both the fluorine atom and methoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .

Eigenschaften

IUPAC Name |

2-fluoro-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWUVOJJHVFLNJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395989 | |

| Record name | 2-fluoro-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458-52-6 | |

| Record name | 2-fluoro-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main synthetic challenges in producing 2-fluoro-4-methoxyaniline?

A1: One of the main challenges in synthesizing 2-fluoro-4-methoxyaniline lies in achieving regioselectivity during the nitration of aromatic rings. [] Traditional methods often lead to a mixture of isomers, requiring tedious purification steps. To address this, researchers have developed alternative approaches, such as the Ullman route, which avoids non-selective nitration reactions and offers a more controlled synthesis of the desired 2-fluoro-4-methoxyaniline isomer. []

Q2: Can you describe an alternative synthetic route for 2-fluoro-4-methoxyaniline that avoids non-selective nitration?

A2: Yes, an alternative route involves the use of the Ullman reaction. [] This method utilizes readily available starting materials like 2-fluoro-4-iodoaniline and copper(I) iodide as a catalyst to introduce the methoxy group selectively at the desired position. The reaction proceeds through a copper-mediated coupling with methanol, leading to the formation of 2-fluoro-4-methoxyaniline with high regioselectivity. This approach avoids the challenges associated with non-selective nitration, offering a more efficient and controlled synthesis. []

Q3: Apart from its role as a synthetic intermediate, are there any documented applications of 2-fluoro-4-methoxyaniline?

A3: While the provided research primarily highlights the use of 2-fluoro-4-methoxyaniline as a key building block in the multi-step synthesis of complex molecules, its applications extend beyond that. [, ] It can serve as a versatile precursor for various chemical transformations, enabling the introduction of the 2-fluoro-4-methoxyphenyl moiety into diverse molecular scaffolds. This opens up possibilities for exploring its potential in areas like medicinal chemistry, material science, and agrochemical development. Further research is necessary to fully elucidate its properties and explore a broader range of applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1334209.png)

![1-Acetyl-4-[(2-methoxyethyl)amino]piperidine](/img/structure/B1334213.png)

![4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride](/img/structure/B1334217.png)

![5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid](/img/structure/B1334221.png)